molecular formula C11H12O3 B14235132 [(4S)-2-Phenyl-1,3-dioxolan-4-yl]acetaldehyde CAS No. 395646-48-7

[(4S)-2-Phenyl-1,3-dioxolan-4-yl]acetaldehyde

Cat. No.: B14235132
CAS No.: 395646-48-7
M. Wt: 192.21 g/mol
InChI Key: WCFANIQPEMDKDR-VUWPPUDQSA-N
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Description

[(4S)-2-Phenyl-1,3-dioxolan-4-yl]acetaldehyde is an organic compound that features a dioxolane ring with a phenyl group and an acetaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4S)-2-Phenyl-1,3-dioxolan-4-yl]acetaldehyde typically involves the acetalization of benzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then cyclizes to form the dioxolane ring. The reaction conditions often include refluxing the reactants in toluene with p-toluenesulfonic acid as the catalyst, allowing for the continuous removal of water to drive the reaction to completion .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve distillation or recrystallization techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

[(4S)-2-Phenyl-1,3-dioxolan-4-yl]acetaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of the corresponding carboxylic acid.

    Reduction: Formation of the corresponding primary alcohol.

    Substitution: Formation of nitro or halogenated derivatives of the phenyl group.

Scientific Research Applications

[(4S)-2-Phenyl-1,3-dioxolan-4-yl]acetaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(4S)-2-Phenyl-1,3-dioxolan-4-yl]acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The dioxolane ring can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall reactivity and biological activity .

Comparison with Similar Compounds

[(4S)-2-Phenyl-1,3-dioxolan-4-yl]acetaldehyde can be compared to other dioxolane derivatives and acetaldehyde-containing compounds:

    Similar Compounds: 1,3-dioxolane, 2-phenyl-1,3-dioxolane, acetaldehyde, benzaldehyde.

Properties

CAS No.

395646-48-7

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

2-[(4S)-2-phenyl-1,3-dioxolan-4-yl]acetaldehyde

InChI

InChI=1S/C11H12O3/c12-7-6-10-8-13-11(14-10)9-4-2-1-3-5-9/h1-5,7,10-11H,6,8H2/t10-,11?/m0/s1

InChI Key

WCFANIQPEMDKDR-VUWPPUDQSA-N

Isomeric SMILES

C1[C@@H](OC(O1)C2=CC=CC=C2)CC=O

Canonical SMILES

C1C(OC(O1)C2=CC=CC=C2)CC=O

Origin of Product

United States

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